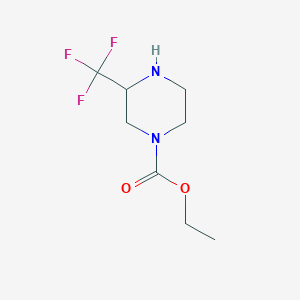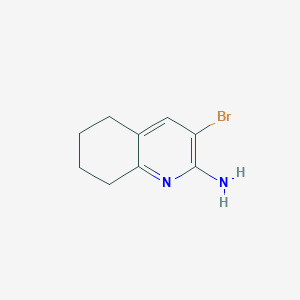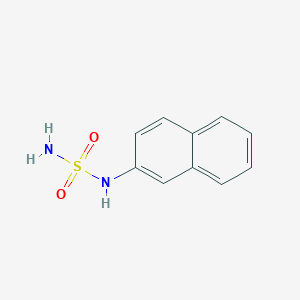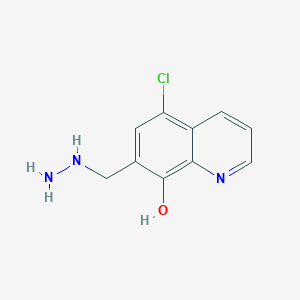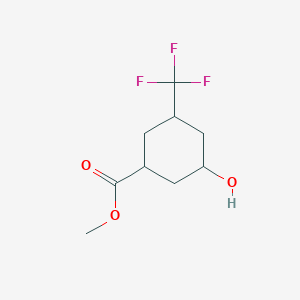
Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate is a chemical compound with a unique structure that includes a trifluoromethyl group, a hydroxy group, and a carboxylate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate typically involves the functionalization of cyclohexane derivatives. One common method includes the lithiation of cyclohexane followed by trapping with electrophiles . The reaction conditions often require careful control of temperature and concentration to avoid unwanted side reactions and precipitation .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale lithiation reactions in flow systems, which allow for better control and scalability. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The carboxylate ester can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylate ester may produce an alcohol .
Wissenschaftliche Forschungsanwendungen
Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the hydroxy and carboxylate groups can participate in hydrogen bonding and other interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-oxo-5-(trifluoromethyl)cyclohexane-1-carboxylate: Similar structure but with a ketone group instead of a hydroxy group.
Cyclohexanecarboxylic acid: Lacks the trifluoromethyl and hydroxy groups, making it less reactive.
Uniqueness
Methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it more versatile and valuable in various applications compared to its similar compounds .
Eigenschaften
Molekularformel |
C9H13F3O3 |
|---|---|
Molekulargewicht |
226.19 g/mol |
IUPAC-Name |
methyl 3-hydroxy-5-(trifluoromethyl)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H13F3O3/c1-15-8(14)5-2-6(9(10,11)12)4-7(13)3-5/h5-7,13H,2-4H2,1H3 |
InChI-Schlüssel |
BZRKVXHQNGELJP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CC(CC(C1)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Fluoro-6-methoxybenzo[d]isothiazole-3-carboxylic acid](/img/structure/B15067355.png)
![2-(Tetrahydro-2H-pyran-4-yl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridin-3-ol](/img/structure/B15067360.png)
![2-(Propylthio)benzo[d]thiazol-6-amine](/img/structure/B15067374.png)
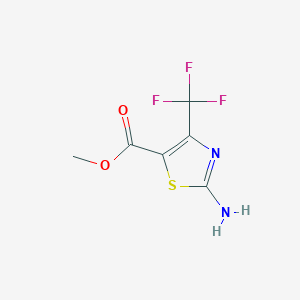

![10,10-Difluoro-2,7-diaza-spiro[4.5]decan-1-one hydrochloride](/img/structure/B15067392.png)
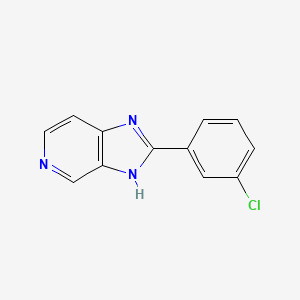
![6-Hydroxy-3,9-dimethyl-1H-pyrazolo[3,4-b]quinolin-4(9H)-one](/img/structure/B15067410.png)
